![molecular formula C17H15N3O2 B2439370 N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1428359-45-8](/img/structure/B2439370.png)
N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide, also known as ACP-105, is a synthetic compound that belongs to the class of non-steroidal selective androgen receptor modulators (SARMs). ACP-105 has been developed for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in the loss of muscle mass and strength.
Wissenschaftliche Forschungsanwendungen
Potential in Neurological Disorder Treatment
N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide, while not directly studied, shares structural similarities with indazole-carboxamides that have been researched for their biological activities. Indazole and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of neurological disorders such as Parkinson's disease. These compounds show promise due to their high potency and selectivity, which are crucial for minimizing side effects and maximizing therapeutic effects in neurological conditions (Tzvetkov et al., 2014).
Antiproliferative Properties
Further research into N-phenyl-1H-indazole-1-carboxamides, a class to which N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide structurally belongs, has shown that these compounds can have significant antiproliferative activity against various cancer cell lines. This suggests that N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide could potentially be explored for its anticancer properties, providing a new avenue for cancer treatment research (Maggio et al., 2011).
Structural Analysis for Drug Design
The structural analysis of similar compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, through crystal structure and Hirshfeld surface analysis, provides insights into the molecular interactions that govern binding affinity and specificity. Such analyses are essential for rational drug design, allowing for the optimization of therapeutic agents targeting specific enzymes or receptors. The research underscores the importance of detailed structural studies in the development of new pharmaceuticals (Polo-Cuadrado et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Related compounds have been shown to inhibit enzymes such asacetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . These enzymes are critical in nerve function, and their inhibition can lead to an accumulation of neurotransmitters, affecting nerve signal transmission.
Biochemical Pathways
The inhibition of enzymes like ache and bche can impact thecholinergic pathway , which plays a vital role in muscle function, pain response, and cognitive function .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability . These properties can significantly impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The inhibition of enzymes like ache and bche can lead to an accumulation of neurotransmitters, affecting nerve signal transmission .
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(21)12-7-9-13(10-8-12)18-17(22)16-14-5-3-4-6-15(14)20(2)19-16/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSFLJYTFDMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.